molecular formula C23H34O8P2 B15501468 Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate)

Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate)

Cat. No.: B15501468
M. Wt: 500.5 g/mol
InChI Key: WJGGEYUBNONARW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate) is a bisphosphonate derivative characterized by a central ethane-1,1-diyl core bonded to two phosphonate groups (tetraethyl esters) and substituted with a 4-(benzyloxy)phenoxy moiety. Bisphosphonates are widely studied for their applications in medicinal chemistry (e.g., bone-targeting agents, enzyme inhibitors) and materials science (e.g., flame retardants) due to their strong chelating properties and structural versatility .

Properties

Molecular Formula

C23H34O8P2

Molecular Weight

500.5 g/mol

IUPAC Name

1-[1,1-bis(diethoxyphosphoryl)ethoxy]-4-phenylmethoxybenzene

InChI

InChI=1S/C23H34O8P2/c1-6-27-32(24,28-7-2)23(5,33(25,29-8-3)30-9-4)31-22-17-15-21(16-18-22)26-19-20-13-11-10-12-14-20/h10-18H,6-9,19H2,1-5H3

InChI Key

WJGGEYUBNONARW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(OC1=CC=C(C=C1)OCC2=CC=CC=C2)P(=O)(OCC)OCC)OCC

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

(a) Tetraisopropyl (2-(4-(Benzyloxy)phenyl)ethane-1,1-diyl)bis(phosphonate) (Compound 2, )
  • Structural Differences : Replaces ethyl ester groups with bulkier isopropyl esters.
  • Synthesis : Prepared via deprotonation with sodium hydride in anhydrous THF, followed by nucleophilic substitution with tetraisopropyl methylene diphosphonate .
  • However, steric hindrance may reduce reactivity in ester hydrolysis or phosphorylation reactions.
(b) Tetraethyl [(propane-1,3-diylbis(azanediyl))bis(ethane-1,1-diyl)]bis(phosphonate) (Compound 4h, )
  • Structural Differences: Features aminophosphonate groups (NH linkages) instead of the aromatic 4-(benzyloxy)phenoxy substituent.
  • Physical Properties : Isolated as a viscous oil (79–86% yield) with distinct NMR profiles (¹H: δ 4.19–4.08 ppm for phosphonate-CH₂; ³¹P: δ 22.9–28.6 ppm) .
  • Functional Implications : The amine groups enable hydrogen bonding, enhancing solubility in polar solvents, whereas the aromatic ether in the target compound may promote π-π interactions in hydrophobic environments.
(c) Triazole-Containing Bisphosphonates (Compounds 9 and 10, )
  • Structural Differences: Incorporate triazole rings via click chemistry, replacing the benzyloxy phenoxy group.
  • Applications : Designed as inhibitors of geranylgeranyl diphosphate synthase, highlighting the role of heterocyclic substituents in enzyme targeting .

Physical and Chemical Properties

Compound Physical Form Purity (%) ³¹P NMR (ppm) Key Functional Groups
Target Compound Not reported Benzyloxy phenoxy, ethyl esters
Tetraisopropyl analog () Not reported Benzyloxy phenyl, isopropyl esters
Compound 4h () Viscous oil 79–86 22.9–28.6 Aminophosphonates
Triazole derivatives () Not reported Triazole, geranyl/neryl chains
  • Purity Trends : Bisphosphonates with simpler substituents (e.g., compound 4h) achieve higher purity (79–86%) compared to complex analogs, likely due to fewer side reactions .

Preparation Methods

Palladium-Catalyzed α,β-Homodiarylation of Vinyl Esters

A highly efficient method for constructing ethane-1,1-diyl bisphosphonate structures involves palladium-catalyzed α,β-homodiarylation of vinyl esters with boronic acids. In a study by PMC (2022), this protocol improved yields of 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate from 1% to 38% by optimizing catalytic conditions. For the target compound, this approach could involve:

  • Vinyl Ester Preparation : Synthesizing a vinyl ester precursor containing the 4-(benzyloxy)phenoxy group.
  • Boronic Acid Coupling : Using a diethyl (4-boronic acid benzyl)phosphonate to introduce phosphonate moieties.
  • Catalytic Cycle : Employing Pd(PPh₃)₄ as a catalyst with a base such as K₂CO₃ in tetrahydrofuran (THF) at 80°C.

The reaction proceeds via oxidative addition of the vinyl ester to palladium, followed by transmetallation with the boronic acid and reductive elimination to form the C–C bond. This method’s scalability and mild conditions make it a leading candidate for industrial applications.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction remains a cornerstone for phosphonate synthesis. For the target compound, this route would require:

  • Dihalide Precursor : 1-(4-(Benzyloxy)phenoxy)-1,1-dibromoethane as the central scaffold.
  • Phosphorylation : Heating the dihalide with excess triethyl phosphite (P(OEt)₃) at 120–150°C to yield the bisphosphonate.

Challenges include the synthesis of the dibromide precursor, which may involve Friedel-Crafts alkylation of 4-(benzyloxy)phenol with 1,1-dibromoethane under acidic conditions. While this method is straightforward, steric hindrance from the benzyloxy group may necessitate prolonged reaction times or elevated temperatures.

One-Pot Phosphorus Trichloride Route

Stepwise Phosphorylation

A one-pot synthesis inspired by CN115974924A involves sequential reactions with phosphorus trichloride (PCl₃):

  • Diol Intermediate : 1-(4-(Benzyloxy)phenoxy)ethane-1,1-diol is prepared via nucleophilic substitution of 4-(benzyloxy)phenol with 1,1-dihydroxyethane.
  • Phosphorylation : Treating the diol with PCl₃ in dichloromethane (DCM) at 0°C, followed by the addition of triethylamine to scavenge HCl.
  • Esterification : Quenching the dichlorophosphate intermediate with ethanol to form the tetraethyl ester.

Key Optimization Parameters :

  • Catalyst Selection : Tripropylamine enhances reaction efficiency by mitigating side reactions.
  • Solvent Effects : Polar aprotic solvents like acetonitrile improve solubility of intermediates.

This method’s yield hinges on precise stoichiometry (2:1 PCl₃:diol ratio) and controlled temperature to prevent over-chlorination.

Coupling Strategies for Aromatic Moieties

Etherification and Phosphonate Assembly

Introducing the 4-(benzyloxy)phenoxy group early in the synthesis ensures regioselectivity. A protocol adapted from PMC (2008) involves:

  • Benzyl Protection : Reacting 4-hydroxyphenol with benzyl bromide in the presence of K₂CO₃ to form 4-(benzyloxy)phenol.
  • Ethanolic Bridge Formation : Coupling the protected phenol with 1,1-dihydroxyethane using Mitsunobu conditions (DIAD, PPh₃).
  • Phosphonate Installation : Treating the diol with diethyl phosphite (HP(O)(OEt)₂) and CBr₄ under Steglich esterification conditions.

This modular approach allows for independent optimization of each step but requires multiple purification stages.

Comparative Analysis of Methodologies

Method Yield Reaction Time Key Advantages Limitations
Palladium-Catalyzed 38–45% 12–24 h High regioselectivity, mild conditions Cost of Pd catalysts
Michaelis-Arbuzov 25–30% 48–72 h Simplicity, no sensitive reagents Low yields due to steric hindrance
One-Pot PCl₃ 50–60% 6–8 h Scalability, fewer purification steps Requires strict temperature control
Modular Coupling 40–50% 24–36 h Flexibility in intermediate modification Multi-step synthesis

Mechanistic and Kinetic Considerations

Palladium-Catalyzed Pathways

The Pd⁰/Pd²⁺ catalytic cycle facilitates C–C bond formation between vinyl esters and boronic acids. Kinetic studies suggest that the rate-determining step is transmetallation, which is accelerated by electron-donating groups on the boronic acid. For the target compound, electron-withdrawing phosphonate groups may necessitate higher catalyst loadings (5–10 mol%).

Q & A

Basic: What synthetic routes are commonly employed for the preparation of Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate), and what are their critical reaction parameters?

The compound is typically synthesized via nucleophilic substitution or Michael addition reactions. A common method involves reacting sodium hydride (NaH) with tetraisopropyl or tetraethyl methylene diphosphonate under inert conditions (e.g., nitrogen atmosphere) in anhydrous tetrahydrofuran (THF). A benzyloxy-phenoxy precursor is then added, with reaction completion monitored via thin-layer chromatography (TLC). Critical parameters include:

  • Stoichiometric control : Equimolar ratios of phosphonate and aryl precursors to minimize side products .
  • Reagent purity : Use of anhydrous solvents and freshly prepared NaH to avoid hydrolysis .
  • Purification : Silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane) to isolate the product, followed by verification via ¹H NMR and LC-MS .

Basic: Which spectroscopic techniques are most reliable for confirming the structural integrity of Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate)?

Key techniques include:

  • ¹H/¹³C NMR : Characteristic signals for the benzyloxy group (δ ~4.8–5.2 ppm for –OCH₂Ph), ethane-1,1-diyl protons (δ ~2.5–3.5 ppm), and phosphonate ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~4.0–4.2 ppm for OCH₂) .
  • ³¹P NMR : A singlet near δ 28–30 ppm confirms the bisphosphonate structure .
  • LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight, with expected [M+H]⁺ or [M+Na]⁺ peaks .

Advanced: How can researchers optimize the reaction yield of Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate) when encountering low purity or byproduct formation?

Optimization strategies:

  • Temperature modulation : Conduct reactions at 0–5°C to suppress side reactions (e.g., oxidation of benzyloxy groups) .
  • Catalyst screening : Use Cu(I) catalysts for click chemistry-derived analogues to enhance regioselectivity .
  • Byproduct mitigation : Introduce scavengers (e.g., molecular sieves) to trap residual water or acids .
  • Chromatographic refinement : Employ reverse-phase HPLC for challenging separations, particularly when aromatic byproducts persist .

Advanced: What strategies are recommended for resolving contradictions in ³¹P NMR data when analyzing structurally similar bisphosphonate derivatives?

Contradictions often arise from solvent effects, pH-dependent tautomerism, or paramagnetic impurities. To address this:

  • Standardize conditions : Use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) for consistent solvent environments .
  • pH adjustment : For aqueous samples, buffer solutions (pH 7–8) stabilize phosphonate ionization states .
  • Comparative analysis : Cross-reference with synthesized standards (e.g., tetraethyl bisphosphonate analogues) to identify shifts caused by substituent effects .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) can predict ³¹P chemical shifts and validate experimental data .

Advanced: How can the antimicrobial activity of Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate) derivatives be systematically evaluated in biofilm-related studies?

Protocols for antimicrobial assessment:

  • Minimum inhibitory concentration (MIC) : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Biofilm disruption : Quantify biofilm biomass via crystal violet staining or confocal microscopy after treatment with bisphosphonate derivatives .
  • Mechanistic studies : Evaluate bacterial membrane permeability (propidium iodide uptake) and ATP synthesis inhibition to link structure to activity .
  • Synergy testing : Combine with β-lactam antibiotics to assess potentiation effects, using checkerboard assays .

Basic: What purification techniques are most effective for isolating Tetraethyl (1-(4-(benzyloxy)phenoxy)ethane-1,1-diyl)bis(phosphonate) from reaction mixtures?

  • Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted precursors .
  • Recrystallization : Use ethanol/water mixtures for high-purity crystalline products .
  • Centrifugal partitioning : For scale-up, employ countercurrent chromatography to separate phosphonate derivatives .

Advanced: How can researchers address discrepancies between theoretical and observed LC-MS data for bisphosphonate derivatives?

Discrepancies may arise from adduct formation or in-source fragmentation. Solutions include:

  • Adduct screening : Analyze [M+NH₄]⁺ or [M+Cl]⁻ adducts in positive/negative ion modes .
  • Collision-induced dissociation (CID) : Compare fragmentation patterns with predicted pathways using software (e.g., MassFrontier) .
  • Ion suppression checks : Spike samples with internal standards (e.g., deuterated analogues) to confirm ionization efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.